![molecular formula C12H9F3N6O B3127950 3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338758-92-2](/img/structure/B3127950.png)
3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
Overview
Description
Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazoles, including the 1,2,3-triazole moiety found in the specified chemical, are a crucial class of heterocyclic compounds. They are known for their wide spectrum of biological activities and have been extensively studied for their potential in developing new therapeutic agents. Triazoles have demonstrated a range of pharmacological activities, such as antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, and more. This makes them a focal point in drug development research. The inherent stability and bioactivity of triazoles make them an interesting core for future drug development (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Triazole Derivatives in Drug Development
The triazole ring system is integral in the design of new drugs due to its structural versatility and the potential for various biological activities. Research has focused on developing novel triazole derivatives with improved efficacy and reduced side effects. The modification of triazole compounds has led to the discovery of new therapeutic agents with potential applications in treating a range of diseases, from infections to cancer. This area of research is continuously evolving, with new synthesis methods and biological evaluations being explored to enhance the therapeutic potential of triazole derivatives (V. Ferreira, D. D. da Rocha, F. D. da Silva, P. Ferreira, N. Boechat, Jorge L Magalhães, 2013).
Synthetic Routes and Applications
The synthesis of 1,4-disubstituted 1,2,3-triazoles, a subclass of triazoles, is of significant interest in organic chemistry due to their broad range of applications in drug discovery, bioconjugation, and material science. Various synthetic routes, including copper-catalyzed azide-alkyne cycloaddition (a key click chemistry reaction), have been developed for these compounds. The versatility and biological relevance of 1,2,3-triazoles make them a key focus for researchers aiming to develop new biologically active compounds (C. Kaushik, Jyoti Sangwan, Raj Luxmi, Krishan Kumar, Ashima Pahwa, 2019).
properties
IUPAC Name |
3-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyltriazol-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N6O/c1-6(19-22)11-7(2)21(20-18-11)10-3-8(12(13,14)15)5-17-9(10)4-16/h3,5,22H,1-2H3/b19-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNBDQFLHXRSAC-KPSZGOFPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC(=C2)C(F)(F)F)C#N)C(=NO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=NN1C2=C(N=CC(=C2)C(F)(F)F)C#N)/C(=N/O)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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